tert-Butyl 3-ethylideneazetidine-1-carboxylate
Overview
Description
tert-Butyl 3-ethylideneazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethylideneazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethynylazetidine-1-carboxylate with ethylidene reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethylideneazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-ethylideneazetidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethylideneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique azetidine ring structure allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-ethynylazetidine-1-carboxylate: Similar in structure but contains an ethynyl group instead of an ethylidene group.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group, which imparts different reactivity and properties.
Uniqueness
tert-Butyl 3-ethylideneazetidine-1-carboxylate is unique due to its ethylidene group, which provides distinct reactivity compared to other azetidine derivatives. This makes it a valuable compound in organic synthesis and research applications.
Properties
IUPAC Name |
tert-butyl 3-ethylideneazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQBESQCNUEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680269 | |
Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934665-46-0 | |
Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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